molecular formula C13H17BrN2O4 B13580606 (2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid

(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid

Cat. No.: B13580606
M. Wt: 345.19 g/mol
InChI Key: GSRRZQUDMYEDQC-JTQLQIEISA-N
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Description

This compound is a chiral amino acid derivative featuring a (2S)-configured propanoic acid backbone, a tert-butoxycarbonyl (Boc)-protected amino group, and a 4-bromopyridin-2-yl substituent. The bromopyridine moiety introduces both steric bulk and electronic effects, while the Boc group enhances stability during synthetic workflows, particularly in peptide coupling reactions . Its molecular formula is C₁₃H₁₆BrN₂O₄ (exact mass: 357.03 g/mol), though this is inferred from structural analogs in the evidence (e.g., ).

Properties

Molecular Formula

C13H17BrN2O4

Molecular Weight

345.19 g/mol

IUPAC Name

(2S)-3-(4-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)7-9-6-8(14)4-5-15-9/h4-6,10H,7H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1

InChI Key

GSRRZQUDMYEDQC-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC=CC(=C1)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=CC(=C1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Amino Acid Coupling: Coupling the bromopyridine with an amino acid derivative.

    Boc Protection: Protecting the amino group with a tert-butoxycarbonyl group to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.

    Coupling Reactions: The compound can be used in peptide coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Deprotection Reactions: Typically carried out using acids like trifluoroacetic acid (TFA).

    Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) are used for peptide coupling.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

    Deprotection Reactions: The major product is the free amino acid derivative.

    Coupling Reactions: Peptide derivatives are the major products.

Scientific Research Applications

(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Employed in the synthesis of bioactive molecules and peptides.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may act as an intermediate in the synthesis of drugs that target specific molecular pathways. The bromopyridine moiety can interact with various biological targets, while the Boc-protected amino group can be deprotected to reveal an active site for further reactions.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key structural analogs differ in the aromatic substituent and functional groups, impacting reactivity and applications:

Compound Name Substituent Molecular Formula Key Features
Target Compound 4-Bromopyridin-2-yl C₁₃H₁₆BrN₂O₄ Bromine (electron-withdrawing), enhances cross-coupling potential
(2S)-2-Boc-amino-3-(4-propenyloxyphenyl)propanoic acid () 4-(Prop-2-en-1-yloxy)phenyl C₂₃H₂₅N₂O₅ Propenyloxy group (electron-donating), increases lipophilicity
(2S)-2-Boc-amino-3-(4-methoxypyridin-3-yl)propanoic acid () 4-Methoxypyridin-3-yl C₁₄H₂₀N₂O₅ Methoxy group (electron-donating), alters hydrogen-bonding capacity
(2S)-2-Boc-amino-3-(dibenzylamino-dimethylphenyl)propanoic acid () Dibenzylamino-dimethylphenyl C₂₈H₃₃N₃O₄ Bulky substituent, impacts steric hindrance in binding interactions

Key Findings :

  • Electron-withdrawing vs.
  • Solubility : Bromine’s lipophilicity may reduce aqueous solubility relative to methoxy-substituted analogs, critical for pharmacokinetics .

Pharmacological Implications

  • Boc Deprotection : The Boc group is cleaved under acidic conditions (e.g., TFA), a common feature across analogs (). Bromine’s electron-withdrawing effect may stabilize the intermediate carbocation during deprotection, slightly altering reaction kinetics .
  • Biological Activity: While direct pharmacological data are absent in the evidence, the bromine atom’s role in halogen bonding could enhance target binding compared to non-halogenated analogs .

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